molecular formula C10H8BrN B2720222 5-Bromo-3-methylisoquinoline CAS No. 16552-67-3

5-Bromo-3-methylisoquinoline

Cat. No.: B2720222
CAS No.: 16552-67-3
M. Wt: 222.085
InChI Key: ZYWCKIAWFQINJC-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisoquinoline: is an organic compound with the molecular formula C10H8BrN . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Scientific Research Applications

Chemistry: 5-Bromo-3-methylisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its derivatives are employed in the synthesis of materials with specific electronic and optical properties .

Safety and Hazards

5-Bromo-3-methylisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 3-methylisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a Lewis acid like iron(III) bromide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-methylisoquinoline.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: The primary product is 3-methylisoquinoline.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methylisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences its biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCKIAWFQINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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